N-Methoxy-N,2-dimethylbenzamide
Overview
Description
N-Methoxy-N,2-dimethylbenzamide is a compound with the molecular formula C10H13NO2 . It is also known by other names such as 2,N-DIMETHYL-N-METHOXYBENZAMIDE and n-methoxy-2,n-dimethylbenzamide .
Molecular Structure Analysis
The InChI representation of this compound isInChI=1S/C10H13NO2/c1-8-6-4-5-7-9 (8)10 (12)11 (2)13-3/h4-7H,1-3H3
. The Canonical SMILES representation is CC1=CC=CC=C1C (=O)N (C)OC
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.22 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 179.094628657 g/mol . The topological polar surface area is 29.5 Ų .Scientific Research Applications
Electronic Couplings and Molecular Properties
N-Methoxy-N,2-dimethylbenzamide derivatives, such as N,N'-dimethylbenzamidinate and N,N'-dimethyl-(3-methoxy)benzamidinate, have been utilized in the study of electronic properties and intramolecular interactions. Research indicates that these compounds can act as efficient mediators of intramolecular hole transfer, which is crucial in understanding electronic couplings and molecular properties (Xu et al., 2005).
Metabolic Pathways and Kinetics
The metabolism of N,N-dimethylbenzamides has been a subject of interest, particularly in understanding the formation and breakdown of these compounds in biological systems. Studies have shown that N,N-dimethylbenzamides undergo metabolic processes leading to the formation of N-methylbenzamides and formaldehyde, contributing to our understanding of biochemical reactions and kinetics (Constantino et al., 1992).
Synthetic Utility in Chemistry
N,N-Dimethylbenzamide derivatives have been studied for their synthetic utility, particularly in reactions with vicinal cis-diols and as temporary protecting groups. Their reactivity and interaction with various compounds underscore their importance in synthetic chemistry and pharmaceutical research (Hanessian & Moralioglu, 1972).
Hydrolysis Reactions and Chemical Kinetics
Research on the hydrolysis of N,N-dimethylbenzamide derivatives in alkaline mediums has provided insights into their chemical behavior and reactivity. These studies are significant for understanding the kinetics and mechanisms of hydrolysis reactions, which are fundamental in various industrial and pharmaceutical processes (Sim et al., 2009).
Properties
IUPAC Name |
N-methoxy-N,2-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-6-4-5-7-9(8)10(12)11(2)13-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCBISJCEBDQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462942 | |
Record name | N-Methoxy-N,2-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130250-61-2 | |
Record name | N-Methoxy-N,2-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methoxy-N,2-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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